molecular formula C14H10F2O2 B6398442 2-Fluoro-5-(3-fluoro-4-methylphenyl)benzoic acid, 95% CAS No. 1262005-75-3

2-Fluoro-5-(3-fluoro-4-methylphenyl)benzoic acid, 95%

Cat. No. B6398442
CAS RN: 1262005-75-3
M. Wt: 248.22 g/mol
InChI Key: BDHLGGXLEWUGAG-UHFFFAOYSA-N
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Description

2-Fluoro-5-(3-fluoro-4-methylphenyl)benzoic acid, 95% (2F5F3F4MPBA), is a type of organic compound that has a wide range of applications in scientific research and laboratory experiments. It is an important raw material for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. This compound has an interesting structure and can be used as a starting material for a variety of chemical reactions.

Scientific Research Applications

2-Fluoro-5-(3-fluoro-4-methylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It can be used as an intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It can also be used as a starting material for the synthesis of other compounds, such as dyes and pigments. Additionally, 2-Fluoro-5-(3-fluoro-4-methylphenyl)benzoic acid, 95% can be used in the synthesis of polymers, such as polyurethanes and polyesters.

Mechanism of Action

2-Fluoro-5-(3-fluoro-4-methylphenyl)benzoic acid, 95% can undergo a variety of chemical reactions, depending on the reaction conditions. The most common reaction is the Friedel-Crafts acylation reaction, which involves the reaction of an aromatic ring and an acyl chloride in the presence of an acid catalyst. The reaction yields the desired product in a high yield. Other reactions, such as the Grignard reaction, can also be used to synthesize 2-Fluoro-5-(3-fluoro-4-methylphenyl)benzoic acid, 95%.
Biochemical and Physiological Effects
2-Fluoro-5-(3-fluoro-4-methylphenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 can lead to decreased inflammation and pain. Additionally, 2-Fluoro-5-(3-fluoro-4-methylphenyl)benzoic acid, 95% has been found to act as an inhibitor of the enzyme aromatase, which is involved in the synthesis of estrogen. Inhibition of aromatase can lead to decreased levels of circulating estrogen, which can have beneficial effects in certain medical conditions.

Advantages and Limitations for Lab Experiments

2-Fluoro-5-(3-fluoro-4-methylphenyl)benzoic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive and can be synthesized in high yields using a variety of methods. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, there are some limitations to using 2-Fluoro-5-(3-fluoro-4-methylphenyl)benzoic acid, 95% in laboratory experiments. It is a relatively toxic compound and should be handled with care. Additionally, it should be stored in a cool, dry place away from light and moisture.

Future Directions

2-Fluoro-5-(3-fluoro-4-methylphenyl)benzoic acid, 95% has a wide range of potential applications in scientific research and laboratory experiments. It can be used as a starting material for the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it can be used in the synthesis of polymers, such as polyurethanes and polyesters. Furthermore, it has potential applications in medical research, such as the inhibition of enzymes involved in the synthesis of prostaglandins and estrogen. Finally, it could be used in the development of new drug delivery systems, such as nanoparticles.

Synthesis Methods

2-Fluoro-5-(3-fluoro-4-methylphenyl)benzoic acid, 95% can be synthesized using a variety of methods. The most common method is the Friedel-Crafts acylation reaction, which involves the reaction of an aromatic ring and an acyl chloride in the presence of an acid catalyst. The reaction yields the desired product in a high yield. Other methods, such as the Grignard reaction, can also be used to synthesize 2-Fluoro-5-(3-fluoro-4-methylphenyl)benzoic acid, 95%.

properties

IUPAC Name

2-fluoro-5-(3-fluoro-4-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-3-10(7-13(8)16)9-4-5-12(15)11(6-9)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHLGGXLEWUGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689284
Record name 3',4-Difluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262005-75-3
Record name 3',4-Difluoro-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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